"synthesis and characterization of 1-(1H-indazol-5-yl)ethanol"
"synthesis and characterization of 1-(1H-indazol-5-yl)ethanol"
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(1H-indazol-5-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant agents.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1-(1H-indazol-5-yl)ethanol, a valuable chiral building block for drug discovery programs. We will explore the strategic rationale behind the chosen synthetic pathway, deliver a robust, step-by-step protocol for its execution via a Grignard reaction, and present a multi-technique approach for its unambiguous structural elucidation and purity assessment. This document is designed to serve as a practical resource, bridging theoretical concepts with actionable laboratory procedures for professionals in chemical synthesis and drug development.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a prominent feature in numerous pharmacologically active compounds.[3][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Indazole derivatives have demonstrated a vast spectrum of therapeutic applications, including roles as potent kinase inhibitors in oncology (e.g., Axitinib, Pazopanib), anti-inflammatory agents, and antiemetics (e.g., Granisetron).[1][4][5]
The molecule 1-(1H-indazol-5-yl)ethanol is a particularly useful synthetic intermediate. As a chiral secondary alcohol, it provides a key handle for introducing stereospecificity and for further functionalization, making it an attractive precursor for constructing more complex molecules in lead optimization campaigns. This guide focuses on a reliable and scalable method to produce this compound with high fidelity.
Synthetic Strategy and Retrosynthesis
The primary objective is the efficient construction of the target secondary alcohol. A retrosynthetic analysis reveals two principal disconnection approaches.
Caption: Retrosynthetic analysis of 1-(1H-indazol-5-yl)ethanol.
Strategic Choice: While both routes are viable, the Grignard addition to 1H-indazole-5-carbaldehyde (Approach 1) is selected as the primary method for this guide.
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Causality behind the choice: This approach is highly convergent and utilizes a commercially available or readily synthesized starting aldehyde.[6] It directly establishes the desired carbon skeleton and the alcohol functionality in a single, well-understood transformation.[7] The alternative, reduction of the corresponding ketone, requires an additional synthetic step (acylation or Friedel-Crafts to prepare the ketone), making it less efficient for direct access.
Synthesis of 1-(1H-indazol-5-yl)ethanol via Grignard Reaction
This protocol details the addition of methylmagnesium bromide to 1H-indazole-5-carbaldehyde. A critical consideration in this reaction is the presence of the acidic N-H proton on the indazole ring (pKa ≈ 14). This proton will react irreversibly with the Grignard reagent.[7] Therefore, the protocol employs an excess of the Grignard reagent to ensure both deprotonation of the indazole nitrogen and subsequent nucleophilic addition to the aldehyde carbonyl.
Caption: Experimental workflow for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| 1H-Indazole-5-carbaldehyde | >97% Purity | Ensure it is dry before use. |
| Methylmagnesium bromide (CH₃MgBr) | 3.0 M in Diethyl Ether | An organometallic reagent; handle under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous, >99.8% | Use freshly distilled or from a solvent system. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying the organic layer. |
| Silica Gel | 230-400 mesh | For column chromatography. |
Step-by-Step Experimental Protocol
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Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1H-indazole-5-carbaldehyde (1.46 g, 10.0 mmol).
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Dissolution: Add anhydrous THF (40 mL) via syringe and stir until the solid is fully dissolved.
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Cooling: Cool the flask to 0 °C in an ice-water bath.
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Grignard Addition: Slowly add methylmagnesium bromide (3.0 M solution in Et₂O, 7.3 mL, 22.0 mmol, 2.2 equivalents) dropwise via syringe over 15 minutes.
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Expert Insight: The initial equivalent of Grignard reagent deprotonates the indazole N-H, forming a magnesium salt. The subsequent 1.2 equivalents are for the nucleophilic addition to the aldehyde. Using a slight excess ensures the reaction goes to completion. Bubbling may be observed during the initial addition as methane gas is evolved.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Quenching: Carefully cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution (20 mL) to quench the excess Grignard reagent and the resulting alkoxide.
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Trustworthiness Note: This step is exothermic. A slow, controlled addition is crucial to prevent a dangerous temperature increase.
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Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and shake. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
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Washing & Drying: Combine the organic layers and wash with brine (saturated aq. NaCl, 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc).
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Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 1-(1H-indazol-5-yl)ethanol as a solid or viscous oil.
Characterization and Data Analysis
Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules. Spectra should be recorded in a solvent like DMSO-d₆ or CDCl₃.[8][9]
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Proton Assignment | Approx. δ (ppm) | Multiplicity | J (Hz) | Integration | Notes |
| NH (Indazole, 1-position) | ~13.0 | br s | - | 1H | Broad, exchangeable with D₂O. Chemical shift is concentration-dependent. |
| H-3 (Indazole) | ~8.05 | s | - | 1H | Singlet, characteristic of the C3-proton of the indazole ring. |
| H-4 (Indazole) | ~7.80 | s | - | 1H | Often appears as a sharp singlet or narrow doublet. |
| H-7 (Indazole) | ~7.55 | d | ~8.6 | 1H | Doublet, ortho coupling to H-6. |
| H-6 (Indazole) | ~7.30 | dd | ~8.6, 1.5 | 1H | Doublet of doublets, ortho to H-7 and meta to H-4. |
| OH (Ethanol) | ~5.20 | d | ~4.5 | 1H | Doublet, couples with the methine proton. Exchangeable with D₂O. |
| CH (OH) (Ethanol) | ~4.85 | q | ~6.5 | 1H | Quartet, coupled to the methyl protons and the hydroxyl proton. |
| CH ₃ (Ethanol) | ~1.40 | d | ~6.5 | 3H | Doublet, coupled to the methine proton. |
Expected ¹³C NMR Data (101 MHz, DMSO-d₆):
| Carbon Assignment | Approx. δ (ppm) | Notes |
| C-7a (bridgehead) | ~140.5 | Fused to the benzene ring. |
| C-5 (ipso- to ethanol) | ~139.0 | Carbon bearing the ethanol substituent. |
| C-3a (bridgehead) | ~134.0 | Fused to the pyrazole ring. |
| C-3 | ~123.0 | |
| C-6 | ~121.0 | |
| C-7 | ~118.0 | |
| C-4 | ~109.5 | |
| C H(OH) (Ethanol) | ~68.0 | The alcohol-bearing carbon. |
| C H₃ (Ethanol) | ~25.5 | The terminal methyl group. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is used to confirm the molecular formula.
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Molecular Formula: C₉H₁₀N₂O
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Exact Mass: 162.0793
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Expected [M+H]⁺: 163.0866
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Expected [M+Na]⁺: 185.0685
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound. A reverse-phase C18 column is typically suitable.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA) |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Expected Result | A single major peak with >95% purity by area percentage. |
Conclusion
This guide has detailed a robust and scientifically sound methodology for the synthesis of 1-(1H-indazol-5-yl)ethanol. By employing a Grignard reaction with 1H-indazole-5-carbaldehyde, the target molecule can be accessed efficiently. The rationale for key experimental choices, such as the use of excess Grignard reagent to counteract the acidic N-H proton, has been explained to ensure procedural success. Furthermore, a comprehensive analytical workflow, including NMR, MS, and HPLC, has been provided to allow for the unequivocal confirmation of the product's structure and the rigorous assessment of its purity. This protocol serves as a complete resource for researchers requiring this valuable building block for applications in medicinal chemistry and drug discovery.
References
- Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Alam, M. M. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Archives of Organic and Inorganic Chemical Sciences.
- Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- Various Authors. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF.
- Various Authors. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Supporting Information for the synthesis of 1H-Indazole. (2007). Wiley-VCH.
- Cailly, T., et al. (2018).
- Jirgensons, A., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances.
- 1H-Indazole-5-carbaldehyde. Chem-Impex.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Mary, Y. S., et al. (2014). Structure and Vibrational Studies of 1-(1H-Benzoimidazol-2-YL) Ethanol, Using DFT Method. Journal of Chemistry.
- Wang, G., et al. (2020).
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